Calcipotriol Impurity 1

Analytical Method Development Impurity Profiling Pharmaceutical Analysis

Calcipotriol Impurity 1 (CAS 112849-47-5), the (5E,24R)-trans-isomer of Calcipotriene, is an essential pharmaceutical reference standard for ANDA and DMF submissions. Unlike generic vitamin D3 analogs, only this specific geometric isomer guarantees accurate impurity profiling—substitution invalidates HPLC retention times, spectral data, and regulatory compliance. Procure this certified standard to ensure method validation (AMV), system suitability, forced degradation studies, and batch release testing meet ICH Q3A/Q3B and pharmacopeial (USP/EP) guidelines.

Molecular Formula C27H40O3
Molecular Weight 412.62
CAS No. 112849-47-5
Cat. No. B602413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcipotriol Impurity 1
CAS112849-47-5
Synonyms(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol;  (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-
Molecular FormulaC27H40O3
Molecular Weight412.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Beige Sticky Solid

Calcipotriol Impurity 1 (CAS 112849-47-5) Procurement Specifications and Analytical Reference Standard for Pharmaceutical Quality Control


Calcipotriol Impurity 1 (CAS 112849-47-5), also known as (5E,24R)-Calcipotriene, is a specific geometric isomer and a recognized process-related impurity of the antipsoriatic drug Calcipotriol . As a synthetic analog of vitamin D3, its molecular formula is C₂₇H₄₀O₃ with a molecular weight of 412.62 g/mol [1]. It is primarily procured as a high-purity reference standard (>95%) essential for pharmaceutical research and quality control, where it is used in analytical method development, method validation (AMV), and for monitoring impurity profiles during commercial production and stability studies of Calcipotriol drug substances and products [2]. This compound is critical for ensuring compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and other quality assessments [2].

The Critical Failure of Generic Substitution: Why Structural Specificity of Calcipotriol Impurity 1 (CAS 112849-47-5) is Non-Negotiable for Regulatory Compliance


In-class compounds, including other vitamin D3 analogs or even different geometric isomers of Calcipotriol, cannot be generically substituted for Calcipotriol Impurity 1 due to the critical importance of structural specificity in pharmaceutical analysis. This specific compound is a defined trans-isomeric impurity of Calcipotriene . Substituting it with a different impurity (e.g., Impurity A, C, or D) or a chemically similar analog would invalidate analytical methods, as each impurity exhibits unique retention times, spectral properties, and response factors in techniques like HPLC [1]. Regulatory bodies require the use of the exact, designated reference standard for accurate identification, quantification, and control of this specific process-related impurity in drug substances and finished products. Using an incorrect standard introduces unquantifiable error into purity assessments, stability studies, and batch release testing, directly jeopardizing regulatory approval (e.g., ANDA filing) and patient safety by failing to control a specific, potentially harmful or efficacy-altering impurity [1].

Quantitative Differentiation of Calcipotriol Impurity 1 (CAS 112849-47-5) for Method Development and Regulatory Filing


Differentiation via Stereochemistry: Trans-Isomeric Configuration for Impurity Profiling

Calcipotriol Impurity 1 is specifically identified as a trans-isomeric impurity of Calcipotriene, with the CAS number 112849-47-5 denoting the exact (5E,24R) stereoisomer [1]. This differentiates it from the cis-isomer of the active pharmaceutical ingredient and from other trans-isomeric impurities, such as Impurity C (CAS 113082-99-8), which is also a trans-isomer but at a different position . This precise stereochemistry is not a trivial distinction; it dictates the compound's unique behavior in analytical separation and its unique retention time in chromatographic systems, forming the basis for its specific detection and quantification.

Analytical Method Development Impurity Profiling Pharmaceutical Analysis

Differentiation via Chromatographic Separation and Quantification in Complex Matrices

The functional utility of Calcipotriol Impurity 1 is demonstrably different from that of Calcipotriol and other impurities. It is a key analyte in validated methods designed to resolve multiple impurity peaks from the principal component. A study on determining related substances of Calcipotriol demonstrated that impurity peaks could be resolved with good reproducibility [1]. The method for Calcipotriol showed a good linear relationship for impurity quantification over a concentration range of 0.1385 to 37.2218 µg·mL⁻¹ [1]. This specific compound, as a known impurity, is part of a panel of reference standards (e.g., Impurity A, B, C, D) used to establish system suitability, where each has a defined retention time and resolution relative to Calcipotriol and other impurities .

HPLC Method Validation Stability Studies

Differentiation as a High-Purity Reference Standard with Verified Identity

Calcipotriol Impurity 1 is supplied as a characterized reference standard with a typical purity of >95% . This contrasts with other in-class compounds or less pure chemical sources where identity and purity may not be fully verified or compliant with analytical standards. For example, some vendors supply Impurity C with a purity by HPLC of "not less than 90%" . The procurement of Calcipotriol Impurity 1 with a high purity specification and a certificate of analysis (COA) detailing its characterization (including NMR and MS for identity, and HPLC for purity) ensures it meets the stringent requirements for use in pharmaceutical analysis [1].

Reference Standard Quality Control Regulatory Compliance

Primary Application Scenarios for Procuring Calcipotriol Impurity 1 (CAS 112849-47-5)


Analytical Method Development and Validation for Impurity Profiling

Calcipotriol Impurity 1 is an essential reference standard for developing and validating stability-indicating analytical methods, such as RP-HPLC or UPLC [1]. Its use is critical for establishing system suitability parameters, including resolution between the impurity and the active pharmaceutical ingredient (Calcipotriol) and other known impurities. This ensures the method can selectively and accurately quantify Impurity 1 in drug substances and formulated products, a fundamental requirement for regulatory filings like ANDAs and DMFs [2].

Pharmaceutical Quality Control and Batch Release Testing

In a cGMP-compliant quality control laboratory, Calcipotriol Impurity 1 is used as a reference standard for routine batch release testing of Calcipotriol drug substances and products [1]. By comparing the impurity peak area in a sample to that of the known standard, QC analysts can ensure that the level of this specific process-related impurity remains below the established specification limits defined by pharmacopoeias (e.g., USP, EP) or internal quality standards [2].

Forced Degradation and Stability Studies

This compound is a key analyte in forced degradation studies, which are used to elucidate the degradation pathways of Calcipotriol [1]. By exposing Calcipotriol drug substance to stress conditions (e.g., light, heat, oxidation) and monitoring the formation of Impurity 1 alongside other degradation products, researchers can develop stability-indicating methods and establish appropriate storage conditions and shelf-life specifications for the drug [2].

Preparing Abbreviated New Drug Applications (ANDA) and DMFs

Procurement of Calcipotriol Impurity 1 is a direct prerequisite for preparing the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA or Drug Master File (DMF) for a generic Calcipotriol product [1]. Regulatory agencies require comprehensive characterization of all process-related and degradation impurities. Using a certified reference standard for Impurity 1 provides the definitive data needed to demonstrate that the generic product's impurity profile is comparable to that of the reference listed drug (RLD) [2].

Technical Documentation Hub

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